molecular formula C10H17N3O4S B1666920 Betanidine sulfate CAS No. 114-85-2

Betanidine sulfate

Katalognummer B1666920
CAS-Nummer: 114-85-2
Molekulargewicht: 275.33 g/mol
InChI-Schlüssel: WDLCALUKNKNIDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Betanidine sulfate, also known as Bethanidine sulfate, is a guanidinium antihypertensive agent . It acts by blocking adrenergic transmission . The precise mode of action is not clear . It has a molecular formula of C20H32N6O4S .


Molecular Structure Analysis

The molecular structure of Betanidine sulfate can be represented by the InChI string: InChI=1S/2C10H15N3.H2O4S/c2*1-11-10 (12-2)13-8-9-6-4-3-5-7-9;1-5 (2,3)4/h2*3-7H,8H2,1-2H3, (H2,11,12,13); (H2,1,2,3,4) . The canonical SMILES representation is: CNC (=NC)NCC1=CC=CC=C1.CNC (=NC)NCC1=CC=CC=C1.OS (=O) (=O)O .


Physical And Chemical Properties Analysis

Betanidine sulfate has a molecular weight of 452.6 g/mol . The compound’s physical and chemical properties include a density of 1.0±0.1 g/cm3, a boiling point of 264.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 114.0±25.4 °C .

Wissenschaftliche Forschungsanwendungen

1. Variability of Spontaneous and Exercise-Induced Ventricular Arrhythmias

Betanidine sulfate, in its form as quinidine sulfate, has been evaluated for its effects on heart rhythm disorders. In a study by Shapiro, Park, and Koch (1982), a randomized double-blind crossover trial assessed the effects of acebutolol and sustained release quinidine sulfate in volunteers with frequent premature ventricular complexes. The study found that quinidine sulfate had equal suppressant effects on these complexes compared to acebutolol, highlighting its potential use in managing certain heart rhythm disorders (Shapiro, Park, & Koch, 1982).

2. Prophylaxis of Arrhythmias in Acute Myocardial Infarction

Another significant application of quinidine sulfate is in the prevention of cardiac arrhythmias post-acute myocardial infarction. Bleifeld, Effert, and Bloomfield (1971) conducted a prospective controlled clinical trial, demonstrating a reduction in ventricular and supraventricular premature contractions with quinidine treatment. This underscores its role in managing arrhythmias following a myocardial infarction (Bleifeld, Effert, & Bloomfield, 1971).

3. Treatment of Benign Auricular Fibrillation

Quinidine sulfate has also been effective in treating auricular fibrillation. Sokolow (1939) reported a case where quinidine sulfate restored sinus rhythm and reduced embolic phenomena in a patient with benign auricular fibrillation. This highlights its therapeutic potential in specific types of atrial fibrillation (Sokolow, 1939).

4. Antiarrhythmic Actions in Primary Ventricular Fibrillation

In the context of ventricular fibrillation, a study by Benditt, Benson, Dunnigan, Kriett, Pritzker, and Bacaner (1984) explored the antiarrhythmic actions of bethanidine sulfate, a chemical analog of bretylium tosylate, in patients with life-threatening ventricular tachycardia. They found that bethanidine sulfate prevented inducible ventricular tachyarrhythmias in a significant proportion of patients, suggesting its potential application in high-risk cardiac arrest scenarios (Benditt et al., 1984).

Eigenschaften

IUPAC Name

1-benzyl-2,3-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIJUXVIZLYQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048748
Record name Bethanidine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenathan

CAS RN

114-85-2
Record name Bethanidine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETHANIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Betanidine sulfate
Reactant of Route 2
Reactant of Route 2
Betanidine sulfate
Reactant of Route 3
Betanidine sulfate
Reactant of Route 4
Betanidine sulfate
Reactant of Route 5
Reactant of Route 5
Betanidine sulfate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Betanidine sulfate

Q & A

Q1: What is the primary mechanism of action of Bethanidine sulfate?

A1: Bethanidine sulfate acts as an adrenergic neuron blocking agent. [, ] It primarily functions by inhibiting the release of norepinephrine, a neurotransmitter, from peripheral sympathetic nerve endings. [] This leads to a decrease in sympathetic nervous system activity.

Q2: How does the mechanism of Bethanidine sulfate differ from that of guanethidine sulfate?

A2: While both Bethanidine sulfate and guanethidine sulfate are adrenergic neuron blocking agents, Bethanidine sulfate does not deplete tissue catecholamine stores, unlike guanethidine sulfate. []

Q3: What are the downstream effects of Bethanidine sulfate's action on the sympathetic nervous system?

A3: Bethanidine sulfate's inhibition of norepinephrine release leads to a decrease in sympathetic tone, resulting in:

  • Lowered blood pressure: Primarily orthostatic hypotension, meaning the drop in blood pressure is more pronounced upon standing. []
  • Increased heart rate: This effect might be attributed to reflex tachycardia caused by the drop in blood pressure. []
  • Enhanced atrioventricular nodal function: This could also be a reflex response to decreased sympathetic tone. []
  • Prolonged atrial refractoriness: This effect is more pronounced in neonates compared to adults. [, ]

Q4: Does Bethanidine sulfate affect the parasympathetic nervous system?

A4: In therapeutic doses, Bethanidine sulfate does not have a significant impact on the parasympathetic nervous system. [] Therefore, it generally doesn't cause side effects like diarrhea or parotid pain, which are associated with parasympathetic inhibition.

Q5: How does Bethanidine sulfate affect the heart's electrophysiology, particularly in the context of ischemia?

A5: Studies in canine models have shown that Bethanidine sulfate can exacerbate ischemia-induced conduction delays in the heart, potentially leading to ventricular arrhythmias. [] This is in contrast to bretylium tosylate, which did not demonstrate such effects in the same study.

Q6: What are the electrophysiological effects of Bethanidine sulfate on cardiac cells?

A6: In studies on canine cardiac Purkinje fibers and ventricular muscle cells, Bethanidine sulfate:

  • Decreased the maximal rate of depolarization (MRD). []
  • Decreased the overshoot of phase 0 of the action potential. []
  • Did not significantly affect the maximum diastolic potential (MDP) or action potential duration (APD). []
  • Increased the rate of normal and abnormal automaticity in Purkinje fibers. []

Q7: How does Bethanidine sulfate interact with ion channels in cardiac cells?

A7: Bethanidine sulfate has been shown to:

  • Increase inward fast Na+ currents (INa) and inward slow calcium currents (ICa) when applied extracellularly. []
  • Block INa when introduced intracellularly. []
  • Decrease outward K+ currents (IK) when applied extracellularly. []

Q8: How is Bethanidine sulfate absorbed and metabolized in the body?

A8: Unlike its analog guanethidine, Bethanidine sulfate is well-absorbed from the gastrointestinal tract. [] Its effective oral and parenteral doses are similar. [] Information about its specific metabolic pathways is limited in the provided research papers.

Q9: How long does it take for Bethanidine sulfate to exert its hypotensive effect and how long does the effect last?

A9: The hypotensive action of Bethanidine sulfate typically begins within 1-2 hours of administration, peaks in 4-5 hours, and lasts for approximately 12 hours. []

Q10: What are the potential drug interactions with Bethanidine sulfate?

A10: The research indicates the following drug interactions:

  • Tricyclic antidepressants (e.g., desipramine, protriptyline): These drugs can antagonize the antihypertensive effects of Bethanidine sulfate. []
  • Ornade (combination medication containing phenylpropanolamine): A case report suggests that Ornade can antagonize the hypotensive action of Bethanidine sulfate, potentially due to the sympathomimetic effects of phenylpropanolamine. []

Q11: Can Bethanidine sulfate be used safely with diuretics?

A12: While diuretics are often used concurrently with antihypertensives, they can potentiate the hypotensive effects of Bethanidine sulfate, similar to their interaction with other antihypertensive agents. [, ] Therefore, careful monitoring of blood pressure is crucial when combining these medications.

Q12: What are the common side effects of Bethanidine sulfate?

A13: The most common side effect of Bethanidine sulfate is orthostatic hypotension, which can manifest as dizziness or lightheadedness upon standing. [, , ] Other reported side effects include:

  • Nausea and vomiting []
  • Flushing []
  • Blood pressure elevation []
  • Impotence []
  • Failure of ejaculation []

Q13: Is there a risk of withdrawal syndrome upon discontinuation of Bethanidine sulfate?

A14: While less common than with some other antihypertensive classes, withdrawal syndromes have been reported after stopping Bethanidine sulfate. [] Symptoms are usually mild, such as nervousness, tachycardia, headache, and nausea, and typically occur 36-72 hours after cessation. []

Q14: Are there any specific contraindications for Bethanidine sulfate use?

A14: While not explicitly stated in the provided research, contraindications for Bethanidine sulfate likely include known hypersensitivity to the drug and conditions where a sudden drop in blood pressure could be dangerous, such as severe coronary artery disease.

Q15: Has Bethanidine sulfate shown potential for treating cardiac arrhythmias?

A16: While initially investigated for its potential antiarrhythmic properties, particularly in ventricular tachycardia and fibrillation, research yielded mixed results. [, , , , , , ] Some studies reported effectiveness in suppressing these arrhythmias [, , , , ], while others found it to be ineffective or even proarrhythmic, particularly in the setting of ischemia. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.